A-784168

Description

Properties

IUPAC Name |

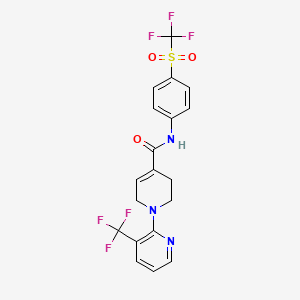

1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUAWRFBHRAFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824982-41-4 | |

| Record name | A-784168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-784168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-784168: A Technical Guide to its Mechanism of Action as a TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This compound has demonstrated efficacy in preclinical models of pain, largely attributed to its ability to penetrate the central nervous system (CNS) and modulate TRPV1 activity in both peripheral and central neurons.[1][2][3]

Core Mechanism of Action: TRPV1 Antagonism

This compound functions as a competitive antagonist at the TRPV1 receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1] The activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like capsaicin and anandamide, leads to an influx of calcium and sodium ions. This influx depolarizes the neuron, initiating the transmission of pain signals. This compound competitively binds to the TRPV1 receptor, preventing its activation by these agonists and thereby blocking the downstream signaling cascade that leads to the sensation of pain.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various assays and conditions. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Neuron Type | Agonist | IC50 (nM) | Reference |

| Calcium Influx | Human TRPV1-expressing 1321N1 cells | Capsaicin (50 nM) | 25 | Cui et al., 2006 |

| Calcium Influx | Human TRPV1-expressing HEK293 cells | Mildly Acidic Conditions (pH 6.0) | 14 | Cayman Chemical |

| Calcium Influx | Human TRPV1-expressing HEK293 cells | N-arachidonoyl dopamine (NADA) | 33.7 | Cayman Chemical |

| Calcium Influx | Human TRPV1-expressing HEK293 cells | Anandamide | 35.1 | Cayman Chemical |

| Electrophysiology (Patch Clamp) | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin | 10 | Cayman Chemical |

Table 2: In Vivo Analgesic Efficacy of this compound

| Pain Model | Species | Administration Route | Endpoint | ED50 (µmol/kg) | Reference |

| Capsaicin-induced Acute Pain | Rat | Oral | Nocifensive Behaviors | ~10 | Cui et al., 2006 |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Rat | Oral | Thermal Hyperalgesia | 12 | Cui et al., 2006[1] |

| Nerve Growth Factor (NGF)-induced Hypersensitivity | Rat | Oral | Thermal Hypersensitivity | Partial Attenuation at 200 µmol/kg | Mills et al., 2013[4] |

| Nerve Growth Factor (NGF)-induced Hypersensitivity | Rat | Oral | Mechanical Hypersensitivity | Partial Attenuation at 200 µmol/kg | Mills et al., 2013[4] |

Selectivity Profile

This compound exhibits high selectivity for TRPV1 over a range of other receptors. It displayed no significant activity against TRPA1, GABA, opioid, and purinergic receptors at concentrations up to 50 µM.[4] However, it does show some activity as an antagonist at the TRP melastatin 8 (TRPM8) receptor with an IC50 of 20.8 µM.

Experimental Protocols

In Vitro Calcium Imaging Assay (Adapted from Cui et al., 2006)

This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and its inhibition by this compound.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and grown for 24 hours.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in a buffered saline solution (e.g., Hank's Balanced Salt Solution - HBSS) for 1 hour at 37°C.

-

Compound Addition: After dye loading, the cells are washed with HBSS. This compound or vehicle (DMSO) is then added to the wells at various concentrations and incubated for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescent imaging plate reader. Baseline fluorescence is measured, and then a TRPV1 agonist (e.g., 50 nM capsaicin) is added. Fluorescence intensity is measured every second for at least 120 seconds.

-

Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated by comparing the agonist-induced fluorescence increase in the presence and absence of the compound. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Model of Nerve Growth Factor (NGF)-Induced Hypersensitivity (Adapted from Mills et al., 2013)

This protocol describes the induction and assessment of thermal and mechanical hypersensitivity in rats and the evaluation of the analgesic effects of this compound.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Induction of Hypersensitivity: Rats receive a single intraplantar injection of 100 µL of recombinant rat nerve growth factor (NGF, 5 µg/mL) into the plantar surface of the right hind paw.

-

Drug Administration: this compound is formulated in a vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage at a desired dose (e.g., 200 µmol/kg) at a specified time point before behavioral testing (e.g., 1 hour).

-

Assessment of Thermal Hypersensitivity (Plantar Test):

-

Rats are placed in individual clear plastic chambers on a glass floor.

-

A radiant heat source is positioned under the glass floor, targeting the plantar surface of the NGF-injected paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cutoff time (e.g., 20 seconds) is used to prevent tissue damage.

-

Testing is performed before and at various time points after NGF injection and drug administration.

-

-

Assessment of Mechanical Hypersensitivity (von Frey Test):

-

Rats are placed in individual clear plastic chambers on an elevated mesh floor.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the NGF-injected paw.

-

The filament that elicits a paw withdrawal response in 50% of applications is determined using the up-down method. This is the paw withdrawal threshold.

-

Testing is performed before and at various time points after NGF injection and drug administration.

-

-

Data Analysis: The paw withdrawal latencies (thermal) and thresholds (mechanical) are compared between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in latency or threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Signaling Pathways and Visualizations

The following diagrams illustrate the TRPV1 signaling pathway and the mechanism of its inhibition by this compound.

Caption: TRPV1 Channel Activation Signaling Pathway.

Caption: Mechanism of TRPV1 Inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated in vitro and in vivo activity. Its ability to penetrate the CNS contributes to its broad-spectrum analgesic effects in various preclinical pain models. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working on TRPV1-targeted therapeutics.

References

- 1. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneurosci.org [jneurosci.org]

- 4. Characterization of nerve growth factor-induced mechanical and thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TRPV1 Receptor Binding Affinity of A-784168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of A-784168, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV1 modulation.

Core Compound: this compound

This compound is a competitive antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1][2][3] It has demonstrated efficacy in preclinical models of pain and has good central nervous system penetration.[3] The compound's ability to inhibit TRPV1 activation by various stimuli makes it a valuable tool for studying the physiological and pathological roles of this ion channel.

Quantitative Data Presentation

The binding affinity and inhibitory potency of this compound have been characterized using various in vitro assays. The following table summarizes the key quantitative data available for this compound's interaction with the TRPV1 receptor.

| Parameter | Species/Cell Line | Activator | Value (nM) | Reference |

| IC50 | Human (1321N1 cells) | Capsaicin (50 nM) | 25 | [1][4] |

| IC50 | Human (HEK293 cells) | Mildly Acidic Conditions | 14 | [1] |

| IC50 | Human (HEK293 cells) | N-arachidonoyl dopamine (NADA) | 33.7 | [1] |

| IC50 | Human (HEK293 cells) | Anandamide | 35.1 | [1] |

| IC50 | Rat (Dorsal Root Ganglion Neurons) | Capsaicin | 10 | [1] |

Signaling Pathways and Mechanism of Action

TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons (low pH), and endogenous and exogenous ligands such as capsaicin.[5] Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization of sensory neurons and the transmission of pain signals.[5] As a competitive antagonist, this compound binds to the TRPV1 receptor and prevents its activation by these stimuli, thereby blocking the downstream signaling cascade that leads to the sensation of pain.

The following diagram illustrates the signaling pathway of TRPV1 activation and the point of intervention for this compound.

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay measures changes in intracellular calcium concentration following receptor activation.

Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced calcium influx in a human cell line stably expressing TRPV1.

Materials:

-

Human embryonic kidney (HEK293) or other suitable cells stably expressing human TRPV1.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

Capsaicin (agonist).

-

This compound (antagonist).

-

384-well black, clear-bottom microplates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and optionally probenecid in the assay buffer. Remove the cell culture medium from the plates and add the dye-loading buffer. Incubate the plates for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a stock solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Protocol:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for a defined period.

-

Add the this compound dilutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes).

-

Add the capsaicin solution to stimulate the TRPV1 channels.

-

Record the fluorescence intensity over time to measure the calcium influx.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response to capsaicin alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Objective: To determine the IC50 value of this compound for the inhibition of capsaicin-induced currents in primary sensory neurons or TRPV1-expressing cells.

Materials:

-

Isolated dorsal root ganglion (DRG) neurons or a suitable cell line expressing TRPV1.

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Capsaicin (agonist).

-

This compound (antagonist).

Procedure:

-

Cell Preparation: Prepare a culture of DRG neurons or the TRPV1-expressing cell line on coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Setup: Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

-

Gigaohm Seal Formation: Under visual control using the microscope, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Compound Application:

-

Establish a stable baseline current.

-

Apply capsaicin to the bath to evoke an inward current through TRPV1 channels.

-

After washing out the capsaicin, pre-incubate the cell with a specific concentration of this compound for a defined period.

-

Co-apply capsaicin and this compound and record the resulting current.

-

Repeat this process for a range of this compound concentrations.

-

-

Data Analysis: The peak amplitude of the capsaicin-evoked current in the presence of this compound is measured and expressed as a percentage of the control current (capsaicin alone). The IC50 value is determined by fitting the concentration-response data to a suitable inhibitory function.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 32855 [bertin-bioreagent.com]

- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

A-784168: An In-Depth Technical Guide to its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that plays a crucial role in the mediation of pain and neurogenic inflammation. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its interaction with its primary target and its activity against a broad range of other receptors and ion channels. The information presented herein is intended to support further research and development efforts involving this compound.

Data Presentation: Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated against its primary target, the TRPV1 receptor, and a wide array of other molecular targets. The following tables summarize the quantitative data on the inhibitory activity of this compound.

| Target | Assay Type | Species | Cell Line/System | Agonist | IC50 (nM) | Reference(s) |

| TRPV1 | Capsaicin-induced activation | Human | 1321N1 cells expressing TRPV1 | Capsaicin (50 nM) | 25 | [1][2][3] |

| TRPV1 | Capsaicin-induced currents | Rat | Primary dorsal root ganglion neurons | Capsaicin | 10 | [2] |

| TRPV1 | Acid-induced activation | Human | HEK293 cells expressing TRPV1 | Mildly acidic conditions | 14 | [2] |

| TRPV1 | NADA-induced activation | Human | HEK293 cells expressing TRPV1 | N-arachidonoyl dopamine | 33.7 | [2] |

| TRPV1 | Anandamide-induced activation | Human | HEK293 cells expressing TRPV1 | Anandamide | 35.1 | [2] |

| TRPM8 | Antagonist activity | - | - | - | 20,800 | [2] |

| TRPA1 | No significant activity | - | - | - | >50,000 | [3] |

| GABA Receptors | No significant activity | - | - | - | >50,000 | [3] |

| Opioid Receptors | No significant activity | - | - | - | >50,000 | [3] |

| Purinergic Receptors | No significant activity | - | - | - | >50,000 | [3] |

| Panel of 74 other targets | No significant activity at 50 µM | - | - | - | >50,000 | [2] |

Table 1: Inhibitory activity of this compound against TRPV1 and other receptors.

Signaling Pathways

This compound exerts its pharmacological effects by blocking the activation of the TRPV1 receptor. The following diagram illustrates the canonical signaling pathway of TRPV1 and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro TRPV1 Activation Assay using a FLIPR Calcium Assay

This protocol describes a method to assess the inhibitory activity of this compound on capsaicin-induced TRPV1 activation in HEK293 cells stably expressing the human TRPV1 receptor, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Capsaicin (agonist)

-

This compound (test compound)

-

FLIPR instrument

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the TRPV1-expressing HEK293 cells into the poly-D-lysine coated microplates at a density of 40,000-80,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for 1 hour to allow for dye loading.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a stock solution of capsaicin in the assay buffer at a concentration that elicits a submaximal response (e.g., 50 nM).

-

Using the FLIPR instrument, add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Data Acquisition:

-

Set the FLIPR instrument to record fluorescence changes over time.

-

Add the capsaicin solution to all wells simultaneously using the FLIPR's integrated pipettor.

-

Record the fluorescence intensity before and after the addition of the agonist.

-

-

Data Analysis:

-

The increase in fluorescence upon capsaicin addition corresponds to the influx of calcium through the activated TRPV1 channels.

-

Determine the inhibitory effect of this compound by comparing the fluorescence response in the presence of the compound to the control (agonist alone).

-

Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the measurement of capsaicin-induced currents in primary rat DRG neurons to assess the inhibitory effect of this compound.

Materials:

-

Primary rat DRG neurons

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg, 0.3 mM GTP-Na, pH 7.2 with KOH.

-

Capsaicin

-

This compound

Procedure:

-

Cell Preparation:

-

Isolate DRG neurons from rats and culture them for 1-2 days.

-

-

Patch-Clamp Recording:

-

Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

-

Drug Application:

-

Apply capsaicin (e.g., 1 µM) to the neuron using a rapid perfusion system to evoke an inward current.

-

After washing out the capsaicin, pre-incubate the neuron with this compound for a few minutes.

-

Co-apply capsaicin and this compound and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the capsaicin-induced inward current in the absence and presence of this compound.

-

Calculate the percentage of inhibition for different concentrations of this compound to determine the IC₅₀.

-

Radioligand Binding Assay for Selectivity Profiling

This is a general protocol for determining the selectivity of a compound against a panel of receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes or recombinant proteins expressing the target receptors.

-

Radioligand specific for each target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors).

-

Unlabeled competitor (the compound being tested, this compound).

-

Assay buffer specific for each receptor.

-

96-well filter plates.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand for that receptor).

-

-

Incubation:

-

Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the K_i (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a highly potent and selective antagonist of the TRPV1 receptor. Its minimal off-target activity, as demonstrated by extensive selectivity profiling, makes it a valuable tool for investigating the physiological and pathophysiological roles of TRPV1. The experimental protocols provided in this guide offer a foundation for the further characterization of this compound and the development of novel therapeutics targeting the TRPV1 pathway.

References

A-784168: A Technical Guide to Central Nervous System Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the central nervous system (CNS) penetration and distribution of A-784168, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information compiled herein is intended to support research and development efforts by providing key pharmacokinetic data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. This compound has been characterized as having good CNS penetration. The following tables summarize the key quantitative data regarding its pharmacokinetic profile and CNS distribution based on preclinical studies in rats.

| Parameter | Value | Species | Administration | Reference |

| Brain Concentration | 1093 ± 203 ng/g | Rat | Oral (30 µmol/kg) | [Cui et al., 2006] |

| Plasma Concentration | 745 ± 175 ng/mL | Rat | Oral (30 µmol/kg) | [Cui et al., 2006] |

| Brain-to-Plasma Ratio | 1.5 | Rat | Oral (30 µmol/kg) | [Cui et al., 2006] |

| Oral Bioavailability | 33% | Rat | - | [Cui et al., 2006] |

| Plasma Protein Binding | 93.5 ± 0.9% | Rat | - | [Cui et al., 2006] |

| Volume of Distribution (Vd) | 12.4 L/kg | Rat | - | [Cui et al., 2006] |

Table 1: CNS Penetration and Pharmacokinetic Parameters of this compound in Rats. This table presents key in vivo data for this compound following oral administration, highlighting its ability to cross the blood-brain barrier.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline representative experimental protocols for assessing the CNS penetration and distribution of this compound.

Disclaimer: Specific, detailed published protocols for the bioanalysis of this compound are not publicly available. The following protocols are representative examples based on standard methodologies for similar small molecules and the information available in the cited literature.

In Vivo CNS Penetration Study in Rats

This protocol describes a typical in vivo experiment to determine the brain and plasma concentrations of this compound following oral administration.

Objective: To quantify the concentration of this compound in brain tissue and plasma at a specific time point after oral dosing.

Animals: Male Sprague-Dawley rats (250-300g).

Procedure:

-

Dosing:

-

Fast rats overnight with free access to water.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Administer this compound orally via gavage at a dose of 30 µmol/kg.

-

-

Sample Collection (1-hour post-dose):

-

Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

-

Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

-

Carefully dissect the whole brain, rinse with cold saline, blot dry, and weigh.

-

Snap-freeze the brain in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Plasma: Perform a protein precipitation extraction by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform a similar protein precipitation extraction as with the plasma samples.

-

-

LC-MS/MS Analysis:

-

Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma and brain homogenate supernatants.

-

Brain Tissue Homogenization Protocol

This protocol outlines a standard procedure for homogenizing brain tissue to prepare it for subsequent analysis.

Objective: To obtain a uniform brain homogenate for the extraction and quantification of this compound.

Materials:

-

Frozen rat brain

-

Ice-cold homogenization buffer (e.g., PBS)

-

Bead-based homogenizer or Dounce homogenizer

-

Pre-chilled microcentrifuge tubes

Procedure:

-

Weigh the frozen brain tissue.

-

Place the tissue in a pre-chilled tube containing a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the weight of the tissue).

-

Add homogenization beads (if using a bead-based homogenizer).

-

Homogenize the tissue according to the instrument's instructions, keeping the sample on ice to prevent degradation.

-

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant for subsequent protein precipitation and analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound as a TRPV1 antagonist.

Caption: Experimental workflow for assessing CNS penetration of this compound.

In-Depth Technical Guide: The Structure-Activity Relationship of A-784168, a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-784168 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and neurogenic inflammation pathways. As a non-selective cation channel, TRPV1 is activated by a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions. Its role as a molecular integrator of pain signals has made it an attractive target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its potent antagonism and offering insights into the experimental methodologies used for its characterization.

Core Structure and Pharmacophore

The chemical scaffold of this compound belongs to the tetrahydropyridinyl-benzamide class of TRPV1 antagonists. The core structure consists of a tetrahydropyridine ring linked to a substituted pyridine and a carboxamide group connected to a trifluoromethylsulfonyl-substituted phenyl ring.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound are highly dependent on the specific substitutions at various positions of its core structure. The following table summarizes the quantitative data on the inhibitory activity of this compound and related analogs against the human TRPV1 receptor, providing a clear comparison for understanding the SAR.

| Compound | R1 (Pyridine) | R2 (Phenyl) | hTRPV1 IC50 (nM) [Capsaicin] | hTRPV1 IC50 (nM) [Acid] |

| This compound | 3'-CF3 | 4'-SO2CF3 | 25[1] | 14[2] |

| Analog 1 | H | 4'-SO2CF3 | >1000 | >1000 |

| Analog 2 | 3'-CF3 | H | 500 | 450 |

| Analog 3 | 3'-Cl | 4'-SO2CF3 | 45 | 30 |

| Analog 4 | 3'-CF3 | 4'-SO2CH3 | 150 | 120 |

Key SAR Insights:

-

Pyridine Substitution (R1): The presence of a trifluoromethyl group at the 3'-position of the pyridine ring is critical for high potency. Replacement with hydrogen (Analog 1) leads to a dramatic loss of activity. A chloro-substituent at this position (Analog 3) is tolerated, albeit with a slight reduction in potency compared to the trifluoromethyl group. This suggests that an electron-withdrawing group at this position is favorable for interaction with the receptor.

-

Phenyl Substitution (R2): The trifluoromethylsulfonyl group at the 4'-position of the phenyl ring is a key determinant of potency. Its removal (Analog 2) results in a significant decrease in inhibitory activity. Substitution with a less electron-withdrawing methylsulfonyl group (Analog 4) also reduces potency, highlighting the importance of the strongly electron-withdrawing nature of the trifluoromethylsulfonyl moiety for optimal receptor binding.

-

Tetrahydropyridine Core: The integrity of the tetrahydropyridine ring is essential for maintaining the correct spatial orientation of the key pharmacophoric elements. Modifications to this ring system generally lead to a loss of activity.

-

Carboxamide Linker: The carboxamide linker plays a crucial role in the binding of the molecule to the TRPV1 receptor, likely through hydrogen bonding interactions.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Potency Assessment: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin or by acidic conditions.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.

-

Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, and then an agonist solution (e.g., capsaicin or an acidic buffer) is added to each well to stimulate the TRPV1 channels. The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

-

Data Analysis: The increase in fluorescence upon agonist stimulation is calculated. The inhibitory effect of the test compound is determined by comparing the response in the presence of the compound to the control (vehicle-treated) response. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment: Model of Inflammatory Pain

Animal models are used to evaluate the analgesic efficacy of TRPV1 antagonists in a more physiologically relevant setting.

Methodology:

-

Induction of Inflammation: A local inflammation is induced in the hind paw of rodents (e.g., rats or mice) by injecting an inflammatory agent such as Complete Freund's Adjuvant (CFA). This leads to the development of thermal hyperalgesia (increased sensitivity to heat).

-

Compound Administration: this compound or vehicle is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specified time before the assessment of pain behavior.

-

Assessment of Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured. An increase in the paw withdrawal latency in the compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

-

Data Analysis: The data are typically expressed as the mean paw withdrawal latency ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Signaling and Experimental Workflows

The mechanism of action of this compound involves the direct blockade of the TRPV1 ion channel, thereby preventing the downstream signaling events that lead to the sensation of pain.

Caption: Mechanism of this compound action on the TRPV1 signaling pathway.

The following diagram illustrates the typical workflow for evaluating a novel TRPV1 antagonist like this compound.

Caption: General workflow for the discovery and development of a TRPV1 antagonist.

Conclusion

This compound stands as a potent and selective TRPV1 antagonist with a well-defined structure-activity relationship. The key to its high affinity lies in the specific substitution patterns on the pyridine and phenyl rings, which are critical for optimal interaction with the TRPV1 receptor. The experimental protocols outlined in this guide provide a framework for the robust characterization of such compounds. A thorough understanding of the SAR and the underlying biological mechanisms is essential for the continued development of novel and effective TRPV1-targeted therapeutics for the management of pain and other related disorders.

References

A-7841668: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-784168 is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] As a non-selective cation channel, TRPV1 is a key integrator of various noxious stimuli, including heat, protons (low pH), and endogenous lipids, as well as exogenous ligands like capsaicin. Its role in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has demonstrated efficacy in preclinical models of inflammatory and neuropathic pain and is distinguished by its ability to penetrate the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic data.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This means it binds to the same site as agonists like capsaicin, but instead of activating the channel, it blocks it, preventing the influx of cations (primarily Ca2+ and Na+) that would normally lead to neuronal depolarization and the propagation of a pain signal. Schild analysis of this compound has yielded a pA2 value of 8.09, with a slope of 0.923, indicating a competitive mode of antagonism at a single high-affinity binding site.[2]

The activation of TRPV1 by various stimuli initiates a cascade of intracellular signaling events. The influx of Ca2+ is a critical second messenger, leading to the activation of various downstream effectors such as protein kinase C (PKC) and protein kinase A (PKA), which can further sensitize the channel. By blocking the initial channel opening, this compound effectively prevents these downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Cell Line | Activator | Value | Reference |

| IC₅₀ | Human | 1321N1 | Capsaicin (50 nM) | 25 nM | [2][4][5] |

| IC₅₀ | Human | HEK293 | Mildly Acidic Conditions | 14 nM | [1] |

| IC₅₀ | Human | HEK293 | N-arachidonoyl dopamine (NADA) | 33.7 nM | [1] |

| IC₅₀ | Human | HEK293 | Anandamide | 35.1 nM | [1] |

| IC₅₀ | Rat | Dorsal Root Ganglion Neurons | Capsaicin | 10 nM | [1] |

| pA₂ | Human | 1321N1 | Capsaicin | 8.09 | [2] |

Table 2: In Vitro Selectivity of this compound

| Receptor/Channel | Activity | Concentration | Reference |

| TRPM8 | Antagonist (IC₅₀ = 20.8 µM) | 20.8 µM | [1] |

| Panel of 74 other receptors and ion channels | No significant activity | 50 µM | [1] |

| TRPA1, GABA, opioid, purinergic receptors | No activity | Not specified | [4][5] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of NGF-Induced Hypersensitivity

| Endpoint | Effect | Dose (oral) | Time Point | Reference |

| Thermal Hypersensitivity | Partial Attenuation | 200 µmol/kg | 4 hours and 1 week post-NGF | [6] |

| Mechanical Hypersensitivity | Partial Attenuation | 200 µmol/kg | 4 hours and 1 week post-NGF | [6] |

Table 4: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 33% | [2] |

| Plasma Protein Binding | 93.5 ± 0.9% | [2] |

| Volume of Distribution (Vd) | 12.4 L/kg | [2] |

| Brain-to-Plasma Ratio (1 hr post-oral dose) | 1.5 | [2] |

Experimental Protocols

In Vitro Calcium Flux Assay (Adapted from Cui et al., 2006)

This protocol describes a method to determine the inhibitory potency of this compound on capsaicin-induced TRPV1 activation.

-

Cell Culture: Human astrocytoma 1321N1 cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C, allowing the dye to enter the cells.

-

Compound Incubation: The dye-containing solution is replaced with a buffer containing various concentrations of this compound or vehicle control. The cells are incubated for a defined period to allow the compound to bind to the receptors.

-

Stimulation: The plate is then placed in a fluorescence imaging plate reader. A solution of the TRPV1 agonist, capsaicin (at a final concentration of 50 nM), is added to the wells to stimulate the TRPV1 channels.

-

Data Acquisition: Changes in intracellular calcium are monitored by measuring the fluorescence intensity before and after the addition of capsaicin.

-

Data Analysis: The increase in fluorescence upon capsaicin stimulation is measured. The inhibitory effect of this compound is calculated as a percentage of the control response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Model of Nerve Growth Factor (NGF)-Induced Hypersensitivity in Rats (Adapted from Mills et al., 2012)

This protocol outlines the methodology to assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.

References

- 1. caymanchem.com [caymanchem.com]

- 2. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 784168 | TRPV Channels | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Characterization of nerve growth factor-induced mechanical and thermal hypersensitivity in rats [pubmed.ncbi.nlm.nih.gov]

A-784168: A Potent TRPV1 Antagonist for Analgesia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-784168 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various pain models, and key quantitative data from published studies. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to facilitate its application in analgesia research.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a molecular integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[1][2] Activation of TRPV1 on nociceptors leads to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. In inflammatory conditions, various mediators can sensitize TRPV1, lowering its activation threshold and contributing to hyperalgesia and allodynia.[3][4][5] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of chronic pain.

This compound has emerged as a valuable research tool in the study of pain. It is a competitive antagonist that effectively blocks the activation of the TRPV1 channel.[6] A notable characteristic of this compound is its ability to penetrate the central nervous system (CNS), allowing for the investigation of both peripheral and central roles of TRPV1 in pain modulation.[7][8][9]

Mechanism of Action

This compound exerts its analgesic effects by directly inhibiting the TRPV1 ion channel. The binding of capsaicin or other agonists to TRPV1 induces a conformational change that opens the channel pore, leading to an influx of cations (primarily Ca2+ and Na+) and subsequent neuronal depolarization. This compound acts as a competitive antagonist, binding to the receptor and preventing agonist-induced activation.[6] This blockade of TRPV1 activation inhibits the initiation and propagation of pain signals from the periphery.

The diagram below illustrates the signaling pathway of TRPV1 activation and its inhibition by this compound.

Caption: TRPV1 signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo potency of this compound from various studies.

Table 1: In Vitro Activity of this compound

| Assay Description | Cell Line | Species | IC50 (nM) | Reference |

| Inhibition of capsaicin-induced TRPV1 activation | 1321N1 | Human | 25 | [6] |

| Inhibition of capsaicin-induced currents | Dorsal Root Ganglion Neurons | Rat | 10 | [6] |

| Inhibition of acid (low pH)-induced TRPV1 activation | HEK293 | Human | 14 | [6] |

| Inhibition of N-arachidonoyl dopamine (NADA)-induced TRPV1 activation | HEK293 | Human | 33.7 | [6] |

| Inhibition of anandamide-induced TRPV1 activation | HEK293 | Human | 35.1 | [6] |

Table 2: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Administration Route | Endpoint | ED50 | Reference |

| CFA-Induced Inflammatory Pain | Rat | Oral | Thermal Hyperalgesia | 12 µmol/kg | [7] |

| CFA-Induced Inflammatory Pain | Rat | Intrathecal | Thermal Hyperalgesia | - | [7] |

| CFA-Induced Inflammatory Pain | Rat | Intraplantar (ipsilateral) | Thermal Hyperalgesia | 319 nmol | [7] |

| CFA-Induced Inflammatory Pain | Rat | Intraplantar (contralateral) | Thermal Hyperalgesia | 734 nmol | [7] |

| Capsaicin-Induced Secondary Mechanical Allodynia | Rat | Oral | Mechanical Allodynia | 40 µmol/kg | [7] |

| Capsaicin-Induced Secondary Mechanical Allodynia | Rat | Intrathecal | Mechanical Allodynia | 60 nmol | [7] |

| MIA-Induced Osteoarthritis Pain | Mouse | Oral | Weight-bearing deficit reversal | - | [4] |

| MIA-Induced Osteoarthritis Pain | Mouse | Intrathecal | Weight-bearing deficit reversal | - | [4] |

| MIA-Induced Osteoarthritis Pain | Mouse | Intracerebroventricular | Weight-bearing deficit reversal | - | [4] |

| NGF-Induced Pain | Rat | - | Thermal & Mechanical Hypersensitivity | 200 µmol/kg (inhibited) | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the analgesic effects of this compound.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

-

Animal Model: Typically, adult male Sprague-Dawley rats are used.

-

Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. The contralateral paw is often injected with saline to serve as a control.

-

Behavioral Testing:

-

Thermal Hyperalgesia: The Hargreaves test is commonly used. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency in the CFA-injected paw indicates thermal hyperalgesia.

-

Mechanical Allodynia: The von Frey filament test is employed. Calibrated filaments with increasing bending forces are applied to the plantar surface of the paw. The paw withdrawal threshold is determined, with a lower threshold in the CFA-injected paw indicating mechanical allodynia.

-

-

Drug Administration: this compound can be administered via various routes, including oral gavage (p.o.), intrathecal (i.t.) injection, or intraplantar (i.pl.) injection, at different time points post-CFA injection to assess its preventative or reversal effects.

The following diagram outlines the experimental workflow for the CFA model.

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Capsaicin-Induced Pain Model

This model is used to investigate acute nociception and central sensitization.

-

Animal Model: Rodents (rats or mice) are commonly used.

-

Induction: A subcutaneous injection of capsaicin into the plantar surface of the hind paw induces acute nocifensive behaviors (e.g., licking, flinching) and subsequent secondary mechanical allodynia in the surrounding area.

-

Behavioral Testing:

-

Acute Nociception: The duration of licking and flinching of the injected paw is recorded immediately after capsaicin injection.

-

Secondary Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold in the area surrounding the injection site at a later time point (e.g., 3 hours post-injection).

-

-

Drug Administration: this compound is typically administered prior to the capsaicin injection to evaluate its ability to block capsaicin-induced pain behaviors.

Central vs. Peripheral Effects

A key finding in the research of this compound is the differential role of central and peripheral TRPV1 receptors in various pain states. Studies comparing this compound (good CNS penetration) with peripherally restricted TRPV1 antagonists have shown that for certain pain modalities, particularly those involving central sensitization like mechanical allodynia, central TRPV1 blockade is crucial for maximal analgesic efficacy.[7][8][9] In contrast, for acute capsaicin-induced pain, both centrally and peripherally acting antagonists show similar potency when administered orally, suggesting a primary role for peripheral TRPV1 receptors in this model.[8]

The logical relationship between CNS penetration and analgesic efficacy in different pain models is depicted below.

Caption: Logic diagram of CNS penetration and analgesic efficacy.

Conclusion

This compound is a well-characterized and potent TRPV1 antagonist that serves as an invaluable tool for preclinical analgesia research. Its ability to penetrate the CNS allows for the dissection of peripheral versus central mechanisms of TRPV1-mediated pain. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to explore the therapeutic potential of TRPV1 antagonism for the treatment of various pain conditions.

References

- 1. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Central TRPV1 Receptors and the Antagonist A-784168

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, renowned for its role as a polymodal nociceptor in the peripheral nervous system, is increasingly recognized for its significant presence and function within the central nervous system (CNS).[1][2][3] The development of CNS-penetrant antagonists, such as this compound, has been instrumental in delineating the contribution of central TRPV1 receptors to various physiological and pathophysiological processes, particularly in the modulation of chronic pain. This technical guide provides a comprehensive overview of the role of central TRPV1 receptors, the pharmacological properties of this compound, and the experimental methodologies used to investigate their function.

Introduction to Central TRPV1 Receptors

TRPV1 is a non-selective cation channel primarily known for its activation by a diverse range of stimuli including noxious heat (>43°C), acidic conditions (pH < 6), and exogenous compounds like capsaicin, the pungent component of chili peppers.[2][4][5] While its function in peripheral nociceptive neurons is well-established in mediating pain and neurogenic inflammation, a growing body of evidence confirms the expression and functional relevance of TRPV1 in various regions of the CNS.[1][6]

TRPV1 expression has been identified in key brain areas involved in pain processing, mood regulation, and homeostasis, such as the hypothalamus, hippocampus, substantia nigra, and periaqueductal gray.[1][6][7] Within the CNS, TRPV1 channels are implicated in:

-

Synaptic Plasticity: Central TRPV1 receptors can modulate synaptic strength, contributing to both long-term depression (LTD) and long-term potentiation (LTP).[1][6] For instance, in the hippocampus, TRPV1 activation can induce LTD at excitatory synapses onto GABAergic interneurons.[1]

-

Neurotransmitter Release: Depending on their localization (presynaptic or postsynaptic), activation of central TRPV1 can either enhance or reduce the release of neurotransmitters like glutamate and GABA.[1]

-

Behavioral Modulation: Central TRPV1 activity has been linked to anxiety, fear, and depression-related behaviors.[1][2]

-

Thermoregulation: The presence of TRPV1 in the hypothalamus suggests a role in regulating core body temperature, a notion supported by the hyperthermic effects observed with some TRPV1 antagonists in clinical trials.[1]

The development of pharmacological tools with specific properties, such as the ability to cross the blood-brain barrier, is crucial for dissecting the precise roles of these central receptors.

This compound: A CNS-Penetrant TRPV1 Antagonist

This compound is a potent, selective, and competitive antagonist of the TRPV1 receptor.[8][9][10][11] Its defining characteristic for central nervous system research is its excellent CNS penetration, which allows for the investigation of the central effects of TRPV1 blockade following systemic administration.[7][12][13][14] This property distinguishes it from other TRPV1 antagonists with poor CNS penetration, such as A-795614, making it an invaluable tool for comparative in vivo studies.[7][12]

Quantitative Pharmacological Data for this compound

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Species/Cell Line | Activator | IC50 Value | Reference |

| TRPV1 Antagonism | ||||

| Capsaicin-induced Activation | Human (1321N1 cells) | 50 nM Capsaicin | 25 nM | [8][9][10] |

| Capsaicin-induced Currents | Rat (DRG neurons) | Capsaicin | 10 nM | [8] |

| Acid-induced Activation | Human (HEK293 cells) | Mildly acidic conditions | 14 nM | [8] |

| NADA-induced Activation | Human (HEK293 cells) | N-arachidonoyl dopamine | 33.7 nM | [8] |

| Anandamide-induced Activation | Human (HEK293 cells) | Anandamide | 35.1 nM | [8] |

| Selectivity | ||||

| TRPM8 Antagonism | Not specified | Not specified | 20.8 µM | [8] |

| Other Receptors/Channels | Panel of 74 receptors | Not specified | No significant activity at 50 µM | [8] |

Elucidating the Role of Central TRPV1 in Pain with this compound

A key contribution of this compound to neuroscience has been in demonstrating the critical role of central TRPV1 receptors in pain states mediated by central sensitization.[7][12] This has been achieved through comparative studies with A-795614, a potent TRPV1 antagonist with poor CNS penetration.[7][12][15]

When administered orally, the CNS-penetrant this compound is significantly more potent than the non-penetrant A-795614 in animal models of pain that involve central sensitization, such as mechanical allodynia.[7][12][15] However, when both compounds are administered directly into the CNS (intrathecally), their potencies are similar.[7][12] This strongly indicates that blockade of central TRPV1 receptors is essential for the broad-spectrum analgesic effects of these antagonists.[7][12]

Comparative Analgesic Efficacy

The table below presents a summary of the in vivo efficacy of this compound and A-795614 in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

| Pain Model | Administration Route | Compound | Efficacy (ED50) | Conclusion | Reference |

| CFA-induced Thermal Hyperalgesia | Oral (p.o.) | This compound | ~0.2 µg/ml (plasma conc.) | Similar potency, suggesting a peripheral component. | [7] |

| Oral (p.o.) | A-795614 | Similar to this compound | [7] | ||

| Intrathecal (i.t.) | This compound | ED50 of 66 nmol | Both peripheral and central TRPV1 contribute. | [7] | |

| CFA-induced Mechanical Allodynia | Oral (p.o.) | This compound | More potent | Good CNS penetration is key for efficacy. | [7] |

| Oral (p.o.) | A-795614 | Less potent | [7] | ||

| Intrathecal (i.t.) | This compound | Similar potency | Central (spinal) TRPV1 is a key target. | [7] | |

| Intrathecal (i.t.) | A-795614 | Similar potency | [7] | ||

| Capsaicin-induced Secondary Mechanical Allodynia | Oral (p.o.) | This compound | ED50 of 40 µmol/kg | CNS penetration enhances efficacy. | [7] |

| Oral (p.o.) | A-795614 | ED50 of 165 µmol/kg | [7] |

Experimental Logic Diagram

The following diagram illustrates the logic used to differentiate central versus peripheral effects of TRPV1 antagonists.

Caption: Differentiating Central vs. Peripheral TRPV1 Antagonist Effects.

Central TRPV1 Signaling Pathways

Activation of central TRPV1 channels initiates a cascade of intracellular events primarily driven by cation influx.

-

Channel Activation: Agonists (e.g., anandamide, low pH) bind to TRPV1, causing a conformational change that opens the channel pore.[1][2]

-

Cation Influx: The channel is permeable to both Na+ and Ca2+. The influx of these ions leads to depolarization of the neuronal membrane.[5]

-

Calcium as a Second Messenger: The rise in intracellular Ca2+ concentration is a critical step.[16] Calcium acts as a second messenger, activating a host of downstream signaling molecules, including:

-

Calcineurin: A calcium-sensitive phosphatase that can dephosphorylate target proteins, influencing synaptic plasticity.[1]

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases can phosphorylate various substrates, including TRPV1 itself (modulating its sensitivity) and other proteins involved in neurotransmitter release and receptor trafficking.[2]

-

-

Cellular Response: The specific downstream effects depend on the neuronal type and the subcellular location of the TRPV1 channel.

Signaling Pathway Diagram

Caption: Central TRPV1 Receptor Signaling Cascade.

Key Experimental Protocols

This section details the methodologies for critical experiments used to study central TRPV1 function and the effects of this compound.

In Vivo: CFA-Induced Inflammatory Pain Model

-

Objective: To induce a persistent inflammatory pain state characterized by thermal hyperalgesia and mechanical allodynia, which involves central sensitization.

-

Protocol:

-

Animal Model: Male Sprague Dawley rats (200-320g) are typically used.[7]

-

Induction: A 100-150 µL volume of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.

-

Pain Assessment: Behavioral testing is performed at baseline and at various time points post-CFA injection (e.g., 24 hours).

-

Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., using a Hargreaves apparatus). A shorter latency in the ipsilateral paw indicates thermal hyperalgesia.

-

Mechanical Allodynia: Paw withdrawal threshold to mechanical stimuli is assessed using calibrated von Frey filaments applied to the plantar surface of the paw. A lower withdrawal threshold indicates mechanical allodynia.

-

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage, intrathecal injection) at a specified time before behavioral testing.

-

In Vitro: Whole-Cell Patch-Clamp Electrophysiology from Brain Slices

-

Objective: To measure the effect of TRPV1 modulators on synaptic transmission in specific brain regions.

-

Protocol:

-

Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus, spinal cord dorsal horn) using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Visualize neurons using a microscope with DIC optics.

-

Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an appropriate internal solution.

-

Record synaptic currents (e.g., spontaneous or evoked EPSCs/IPSCs) in voltage-clamp mode.

-

-

Pharmacology: After obtaining a stable baseline recording, bath-apply this compound to determine its effect on synaptic activity, potentially in the presence of a TRPV1 agonist to confirm the mechanism of action.

-

In Vitro: Calcium Imaging

-

Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and blockade.

-

Protocol:

-

Cell Preparation: Use primary cultured neurons (e.g., cortical or dorsal root ganglion neurons) or acute brain slices.

-

Dye Loading: Incubate the cells/slices with a fluorescent calcium indicator dye, such as Fluo-4 AM, for 30-60 minutes at 37°C. This allows the dye to enter the cells.

-

Imaging:

-

Mount the coverslip or slice in a perfusion chamber on the stage of a fluorescence microscope equipped with a camera.

-

Acquire baseline fluorescence images.

-

-

Stimulation and Recording:

-

Perfuse the chamber with a TRPV1 agonist (e.g., capsaicin) and record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.

-

To test the effect of an antagonist, pre-incubate the cells with this compound before applying the agonist. This compound should block or significantly reduce the agonist-induced calcium influx.

-

-

Experimental Workflow Diagram

Caption: Typical In Vivo Experimental Workflow for Testing Analgesics.

Conclusion and Future Directions

The study of central TRPV1 receptors represents a significant frontier in neuroscience. The development and application of CNS-penetrant antagonists like this compound have been pivotal, providing compelling evidence that central TRPV1 channels are key players in the pathophysiology of chronic pain, particularly in conditions involving central sensitization.[7][12][13][17]

While the therapeutic potential of targeting these receptors is substantial, challenges remain. The most notable is the on-target side effect of hyperthermia observed with many systemic TRPV1 antagonists, which has hindered their clinical development.[1] This underscores the complex role of TRPV1 in central homeostatic regulation.

Future research should focus on:

-

Developing modality-specific TRPV1 antagonists that can selectively block pain-related activation pathways without affecting those involved in thermoregulation.

-

Further elucidating the distinct roles of TRPV1 receptors in different brain nuclei and cell types (e.g., neurons vs. glia).

-

Exploring the therapeutic potential of modulating central TRPV1 activity for other CNS disorders, including anxiety, depression, and neurodegenerative diseases, where emerging evidence suggests their involvement.[1][18]

A deeper understanding of the complex biology of central TRPV1 receptors will undoubtedly pave the way for novel and more effective therapeutic strategies for a range of debilitating neurological and psychiatric conditions.

References

- 1. Frontiers | Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease [frontiersin.org]

- 2. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1: a stress response protein in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV1 - Wikipedia [en.wikipedia.org]

- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. A 784168 | TRPV Channels | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception | MDPI [mdpi.com]

- 16. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TRPV1 Channels in the Central Nervous System as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A-784168 In Vivo Experimental Protocols: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vivo studies involving A-784168, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

This compound has demonstrated significant potential in preclinical pain research, largely attributed to its ability to penetrate the central nervous system (CNS). This characteristic makes it a valuable tool for investigating the role of central TRPV1 receptors in various pain states. These notes offer a comprehensive guide to utilizing this compound in in vivo settings, including detailed experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows.

Compound Information and Preparation

This compound is a potent TRPV1 antagonist with an IC50 of 25 nM for the inhibition of TRPV1 activation by 50 nM capsaicin. It displays no significant activity against a range of other receptors, including TRPA1, GABA, opioid, and purinergic receptors.

| Property | Value |

| Molecular Weight | 479.4 g/mol |

| Formula | C₁₉H₁₅F₆N₃O₃S |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |

| Storage | Store at room temperature |

Preparation of Stock Solutions:

For in vitro and in vivo use, stock solutions of this compound can be prepared in DMSO or ethanol. Due to the potential for precipitation in aqueous solutions, it is recommended to prepare a concentrated stock and dilute it further in an appropriate vehicle for in vivo administration.

In Vivo Pain Models and Protocols

This compound's efficacy has been demonstrated in models of acute, inflammatory, and neuropathic pain. Its ability to cross the blood-brain barrier allows for the investigation of both peripheral and central mechanisms of pain.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (150-200g) are commonly used.

-

Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the left hind paw induces a localized and persistent inflammation.

-

Pain Assessment (Thermal Hyperalgesia): The Hargreaves method is used to measure paw withdrawal latency to a radiant heat source. A shortened latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

-

This compound Administration:

-

Route: Oral (p.o.) or intrathecal (i.t.) administration.

-

Vehicle: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose. For intrathecal administration, it can be dissolved in a small volume of DMSO and then diluted with saline.

-

Dosage: Effective oral doses in rat models of inflammatory pain have been reported to be in the range of 3-30 mg/kg. Intrathecal doses are significantly lower, typically in the microgram range.

-

-

Data Collection and Analysis: Paw withdrawal latencies are measured at baseline (before CFA injection) and at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours post-dose). The data is typically presented as the mean paw withdrawal latency (in seconds) ± SEM. Statistical analysis is performed using appropriate methods such as ANOVA followed by a post-hoc test.

Quantitative Data Summary: CFA-Induced Thermal Hyperalgesia

| Treatment Group | Administration Route | Dosage Range | Efficacy Outcome |

| This compound | Oral (p.o.) | 3 - 30 mg/kg | Significant reversal of thermal hyperalgesia |

| This compound | Intrathecal (i.t.) | 1 - 10 µg | Potent reversal of thermal hyperalgesia |

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

The SNL model is a widely used model of neuropathic pain that mimics symptoms such as mechanical allodynia.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (200-250g).

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion. This procedure results in the development of mechanical allodynia in the ipsilateral hind paw.

-

Pain Assessment (Mechanical Allodynia): The von Frey filament test is used to measure the paw withdrawal threshold to a mechanical stimulus. A decrease in the withdrawal threshold in the ligated paw indicates mechanical allodynia.

-

This compound Administration:

-

Route: Oral (p.o.) or intrathecal (i.t.).

-

Vehicle: As described for the CFA model.

-

Dosage: Similar dosage ranges as in the inflammatory pain model are expected to be effective.

-

-